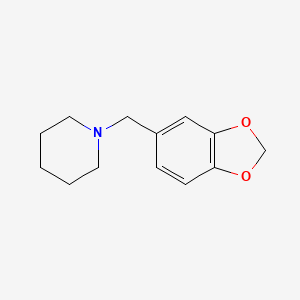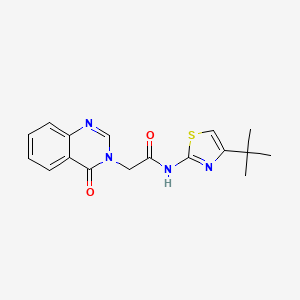
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, commonly known as TBA-354, is a synthetic compound that has recently gained attention in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
TBA-354 works by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme that is involved in the synthesis of nucleotides, which are necessary for DNA replication and cell division. By inhibiting DHFR, TBA-354 prevents the synthesis of nucleotides, leading to cell death.
Biochemical and Physiological Effects:
TBA-354 has been shown to have a selective inhibitory effect on DHFR, making it a potential candidate for the treatment of cancer and infectious diseases. TBA-354 has also been shown to have low toxicity, making it a safer alternative to other DHFR inhibitors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TBA-354 is its low toxicity, making it a safer alternative to other DHFR inhibitors. However, TBA-354 is still in the early stages of development, and more research is needed to fully understand its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research and development of TBA-354. One direction is to optimize the synthesis method to produce higher yields and purity. Another direction is to investigate the potential of TBA-354 in combination with other drugs for the treatment of cancer and infectious diseases. Furthermore, more research is needed to fully understand the mechanism of action of TBA-354 and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of TBA-354 involves a multi-step process that includes the reaction of 2-amino-4-tert-butylthiazole with ethyl 2-chloroacetate to form ethyl 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate. This intermediate is then reacted with 2-amino-3(4H)-quinazolinone to form TBA-354. The synthesis of TBA-354 has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
TBA-354 has shown promising results in the treatment of various diseases. In a recent study, TBA-354 was found to be effective against drug-resistant tuberculosis. TBA-354 was also found to be effective against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, TBA-354 has been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-17(2,3)13-9-24-16(19-13)20-14(22)8-21-10-18-12-7-5-4-6-11(12)15(21)23/h4-7,9-10H,8H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJRBOCTEXDYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)
![N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
![5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)
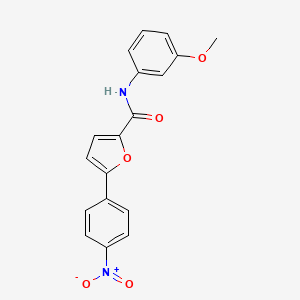
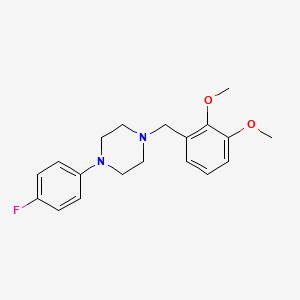
![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)
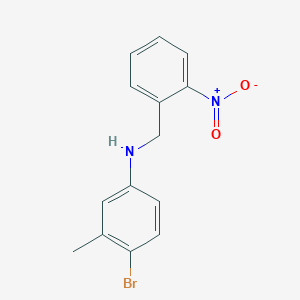


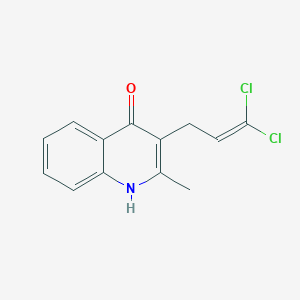
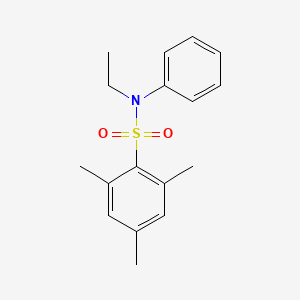
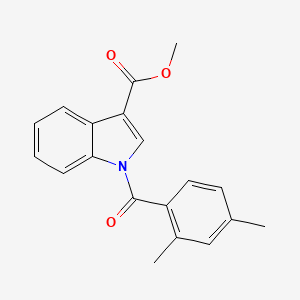
![N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)
